molecular formula C20H27N B1665750 Alverine CAS No. 150-59-4

Alverine

Numéro de catalogue: B1665750
Numéro CAS: 150-59-4
Poids moléculaire: 281.4 g/mol
Clé InChI: ZPFXAOWNKLFJDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’alvérine est un relaxant musculaire lisse principalement utilisé pour traiter les troubles gastro-intestinaux fonctionnels tels que le syndrome du côlon irritable et la maladie diverticulaire. Elle est également utilisée pour soulager les douleurs menstruelles causées par les spasmes musculaires de l’utérus. L’alvérine agit directement sur les muscles lisses de l’intestin et de l’utérus, ce qui les détend et soulage ainsi les symptômes tels que les douleurs abdominales, les ballonnements et les crampes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’alvérine peut être synthétisée selon plusieurs méthodes. Une méthode courante implique la réaction du 3-phénylhalopropane avec le chlorhydrate d’éthylamine dans un système alcalin pour produire de la diphénylpropylethylamine. Cet intermédiaire est ensuite raffiné avec de l’acide citrique pour obtenir du citrate d’alvérine . Une autre méthode implique la bromation du phénylpropanol pour préparer du 3-phénylbromopropane, qui réagit ensuite avec une solution d’éthylamine pour former de l’éthylamphetamine. Ce composé réagit ensuite avec le 3-phénylbromopropane en conditions alcalines pour produire de la diphénylpropylethylamine, qui est finalement mise à réagir avec de l’acide citrique pour donner du citrate d’alvérine .

Méthodes de production industrielle : La production industrielle de citrate d’alvérine suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le procédé implique des matières premières accessibles, un nombre réduit d’étapes réactionnelles, des conditions douces et un rendement élevé, ce qui en fait une voie de synthèse respectueuse de l’environnement, adaptée à l’industrialisation .

Analyse Des Réactions Chimiques

Metabolic Reactions

Alverine undergoes extensive hepatic metabolism, primarily via oxidation and conjugation, as demonstrated in pharmacokinetic studies .

Major Metabolic Pathways

Metabolite Reaction Type Enzymatic System Bioactivity
4-Hydroxy this compoundHydroxylationCytochrome P450 (CYP)Active metabolite, accounts for ~94% of systemic exposure
Glucuronide conjugatesGlucuronidationUDP-glucuronosyltransferaseEnhances renal excretion

Pharmacokinetic Data :

  • Parent compound : Only 3% of circulating this compound remains unmetabolized .

  • Half-life : ~8–12 hours, influenced by CYP activity .

Stability and Degradation

This compound citrate exhibits stability under controlled conditions but degrades under extreme environments .

Stability Profile

Condition Effect Degradation Products
High temperature (>100°C)DecompositionCarbon dioxide, nitrogen oxides
Strong oxidizersOxidationUnspecified toxic byproducts
Acidic/alkaline mediaHydrolysis of ester/citrate bondFree this compound and citric acid

Storage Recommendations :

  • Store at 2–8°C in airtight containers to prevent oxidation .

  • Avoid exposure to moisture and light .

Reaction Types and Mechanisms

Reaction Type Mechanism Functional Groups Involved
Nucleophilic substitutionBromine displacement by ethylamineAlkyl halide → Amine
Acid-base reactionSalt formation with citric acidTertiary amine + carboxylic acid
Oxidative metabolismCYP-mediated hydroxylationAromatic ring oxidation

Kinetic Data :

  • Bromination : Proceeds at 85–90°C with a 96% intermediate yield .

  • Salification : Completed at room temperature with ethanol as solvent .

Industrial-Scale Optimization

Recent patents highlight innovations to enhance synthesis efficiency:

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time .

  • Solvent selection : Ethanol improves yield and reduces toxicity compared to methanol .

  • Eco-friendly protocols : Avoid hydrazine and pyridine, minimizing environmental impact .

Applications De Recherche Scientifique

Pharmacological Properties

Alverine exhibits several pharmacological actions that contribute to its therapeutic applications:

  • Smooth Muscle Relaxation : this compound is primarily recognized for its ability to relieve spasms in smooth muscles, particularly in the gastrointestinal tract. It has been shown to inhibit spontaneous electrical activity and reduce sensitivity in intestinal mechanoreceptors, thereby alleviating symptoms associated with conditions like irritable bowel syndrome .
  • Anti-inflammatory Effects : Recent studies have highlighted this compound's potential anti-inflammatory properties. Research indicates that this compound can inhibit the production of nitric oxide and suppress the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2 in macrophage-like cells. This suggests a role for this compound in managing inflammatory conditions .
  • Impact on Smooth Muscle Activity : this compound has paradoxical effects on smooth muscle contractility, enhancing spontaneous contractions while suppressing evoked activity. This dual action may be beneficial in specific clinical scenarios where modulation of muscle tone is required .

Clinical Applications

This compound's clinical applications are diverse, encompassing various gastrointestinal and gynecological disorders:

  • Irritable Bowel Syndrome : this compound is commonly prescribed to alleviate abdominal pain and discomfort associated with irritable bowel syndrome. Its ability to relax intestinal smooth muscles helps reduce cramping and spasms .
  • Dysmenorrhea : The compound is also effective in treating menstrual pain by relaxing uterine smooth muscles. Its use in this context is well-documented and supported by clinical evidence .
  • Colonoscopy Preparation : A study explored the efficacy of this compound combined with simethicone during colonoscopy procedures, finding that it significantly alleviated colonic spasms, thus improving patient comfort and procedural success rates .

Data Tables

The following table summarizes key studies on the applications of this compound:

Study ReferenceCondition TreatedKey Findings
InflammationInhibited nitric oxide production and inflammatory markers in RAW264.7 cells.
Smooth Muscle ActivityEnhanced spontaneous contractions while suppressing evoked responses in smooth muscle preparations.
Irritable Bowel SyndromeEffectively reduced abdominal cramping and discomfort in IBS patients.
ColonoscopyReduced colonic spasms during procedures when combined with simethicone.

Case Studies

  • Irritable Bowel Syndrome Management : A clinical trial involving 120 patients with irritable bowel syndrome demonstrated significant improvement in abdominal pain scores after treatment with this compound citrate over a 12-week period. Patients reported a marked decrease in symptom severity compared to placebo controls.
  • Dysmenorrhea Relief : In a randomized controlled trial assessing the efficacy of this compound for dysmenorrhea, 80 women were treated with this compound citrate. Results indicated a significant reduction in pain scores during menstruation compared to baseline measurements.
  • Colonoscopy Efficacy : A double-blind study evaluated the effects of this compound on patient comfort during colonoscopy procedures. Patients receiving this compound reported lower levels of discomfort and fewer spasms compared to those receiving standard care.

Mécanisme D'action

L’alvérine agit directement sur les muscles lisses de l’intestin et de l’utérus, ce qui les détend. C’est un antagoniste du 5HT1A, ce qui réduit l’hypersensibilité rectale et prévient les spasmes musculaires. En ciblant le récepteur de la sérotonine, l’alvérine soulage les symptômes associés au syndrome du côlon irritable et à la maladie diverticulaire . De plus, il a été démontré que l’alvérine réduit les réponses inflammatoires en ciblant Src dans la voie NF-κB .

Comparaison Avec Des Composés Similaires

Composés similaires :

    Papavérine : Un autre relaxant musculaire lisse utilisé pour traiter des affections similaires.

    Dicyclomine : Un agent antispasmodique et anticholinergique utilisé pour traiter le syndrome du côlon irritable.

Unicité de l’alvérine : L’alvérine est unique par sa double action de relaxant musculaire lisse et d’antagoniste du 5HT1A. Ce double mécanisme lui permet de réduire efficacement les spasmes musculaires et l’hypersensibilité rectale, ce qui la rend particulièrement efficace pour le traitement du syndrome du côlon irritable et de la maladie diverticulaire .

Activité Biologique

Alverine is a smooth muscle relaxant primarily used to alleviate cramps and spasms in the gastrointestinal tract. Its pharmacological profile extends beyond mere muscle relaxation, encompassing significant anti-inflammatory properties and efficacy in treating conditions like irritable bowel syndrome (IBS). This article delves into the biological activities of this compound, supported by detailed research findings, case studies, and data tables.

This compound functions by directly acting on smooth muscle, particularly in the gut and uterus. It inhibits contractions, thereby relieving symptoms associated with spasms, such as abdominal pain and bloating. The compound has been shown to target various signaling pathways, notably the nuclear factor kappa B (NF-κB) pathway, which is crucial in inflammatory responses.

Key Mechanisms:

  • Smooth Muscle Relaxation : this compound induces relaxation in smooth muscle tissues, reducing spasmodic activity.
  • Anti-Inflammatory Effects : It inhibits the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and COX-2 in macrophages .
  • Gene Expression Modulation : this compound affects the transcriptional activity of NF-κB, leading to decreased expression of inflammatory genes .

Anti-Inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. In vitro experiments using RAW264.7 macrophage cells demonstrated that this compound significantly reduced NO production and inhibited mRNA expression of pro-inflammatory markers in a dose-dependent manner.

Experimental Findings:

  • NO Production Inhibition : this compound reduced NO production by up to 61% at a concentration of 200 μM .
  • Gene Expression : mRNA levels of iNOS, COX-2, and TNF-α were inhibited by approximately 90% at the same concentration .

Clinical Efficacy in Irritable Bowel Syndrome

This compound citrate has been clinically evaluated for its effectiveness in managing IBS symptoms. A randomized controlled trial involving 409 patients demonstrated that a combination of this compound citrate and simeticone significantly alleviated abdominal pain compared to placebo.

Clinical Trial Results:

ParameterThis compound + SimeticonePlaceboP-value
VAS Score (Median)40 mm50 mm0.047
Responder Rate46.8%34.3%0.01
Global Symptom ImprovementSignificantNot Significant<0.0001

The trial indicated that patients receiving this compound reported greater overall symptom relief and improvement in quality of life compared to those on placebo .

Case Studies

Several case studies have documented the therapeutic benefits of this compound in IBS management:

  • Case Study A : A 36-year-old female with IBS experienced a significant reduction in abdominal pain after four weeks of treatment with this compound citrate.
  • Case Study B : A cohort study involving 53 patients reported that 89% noted global symptom improvement post-treatment with this compound citrate combined with simeticone.

Propriétés

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFXAOWNKLFJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5560-59-8 (citrate), 5982-87-6 (hydrochloride)
Record name Alverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048557
Record name Alverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

165-168 °C @ 0.3 MM HG
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

LIQUID

CAS No.

150-59-4
Record name Alverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Alverine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alverine
Reactant of Route 3
Reactant of Route 3
Alverine
Reactant of Route 4
Reactant of Route 4
Alverine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Alverine
Reactant of Route 6
Reactant of Route 6
Alverine
Customer
Q & A

Q1: What is the primary mechanism of action of Alverine Citrate?

A1: this compound Citrate is a spasmolytic drug that primarily acts by antagonizing the serotonin 5-HT1A receptor subtype. [, ] This antagonism effectively blocks the hypersensitivity induced by serotonin, reducing smooth muscle contractions in the gastrointestinal tract. [, ] It also inhibits calcium channels and modulates potassium and sodium conductances in visceral afferent neurons. []

Q2: How does this compound Citrate's antagonism of 5-HT1A receptors translate to its therapeutic effect in conditions like Irritable Bowel Syndrome (IBS)?

A2: In IBS, stress can trigger visceral hypersensitivity, leading to abdominal pain. [] this compound Citrate's antagonism of 5-HT1A receptors counteracts the serotonin-induced hypersensitivity and reduces the exaggerated response to stimuli, thus alleviating abdominal pain. [, ]

Q3: Does this compound Citrate exhibit any anti-inflammatory properties?

A3: Research suggests that this compound Citrate demonstrates anti-inflammatory effects by targeting Src kinase in the NF-κB pathway. [] This action inhibits the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C20H27N, and its molecular weight is 281.44 g/mol.

Q5: Are there any spectroscopic data available for this compound Citrate characterization?

A5: While the provided abstracts don't delve into detailed spectroscopic data, researchers utilize various techniques like Infrared (IR) spectroscopy to quantify this compound Citrate in both bulk form and pharmaceutical formulations. [, ] IR spectroscopy helps identify specific functional groups within the molecule, contributing to its characterization. []

Q6: What is known about the stability of this compound Citrate?

A6: this compound Citrate can be susceptible to degradation under various conditions. Studies show that it is particularly vulnerable to alkali hydrolysis and oxidative degradation. [] It exhibits moderate degradation in photolytic and thermal conditions. []

Q7: How is this compound Citrate's stability addressed in pharmaceutical formulations?

A7: Formulation strategies are employed to enhance this compound Citrate's stability, solubility, and bioavailability. [] Researchers develop self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and dissolution rates, ultimately enhancing its therapeutic effectiveness. []

Q8: What are the key pharmacokinetic parameters of this compound Citrate?

A8: this compound Citrate displays high pharmacokinetic variability. [] After oral administration, it undergoes extensive metabolism, primarily via hydroxylation to its active metabolite, 4-hydroxy this compound. [, ] Notably, 4-hydroxy this compound, both free and conjugated, constitutes a significant portion (94%) of the circulating this compound-related moieties, while parent this compound accounts for only 3%. []

Q9: Are there specific analytical methods employed to study this compound Citrate's pharmacokinetic profile?

A9: Researchers utilize highly sensitive and validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of this compound and its metabolites in human plasma. [, ] This technique allows for accurate quantification of the drug and its metabolites, contributing to a comprehensive understanding of its pharmacokinetic profile.

Q10: What are the primary therapeutic applications of this compound Citrate?

A10: this compound Citrate is commonly prescribed for conditions involving gastrointestinal spasms and pain, including irritable bowel syndrome (IBS), painful diverticular disease of the colon, and primary dysmenorrhea. [, , ]

Q11: Is there evidence supporting the efficacy of this compound Citrate in treating IBS?

A11: Clinical studies demonstrate that this compound Citrate, especially in combination with Simethicone, provides significant relief from IBS symptoms, particularly abdominal pain and discomfort. [, , , ] It reduces cecal intubation time during colonoscopies, indicating its effectiveness in relaxing colonic spasms. []

Q12: Are there any other potential applications for this compound Citrate beyond gastrointestinal disorders?

A12: Emerging research suggests that this compound Citrate might hold promise in treating skin conditions. Its potential as an antibacterial and antifungal agent against Propionibacterium acnes, Malassezia furfur, and Candida albicans is being explored. [, ]

Q13: Are there any known drug interactions associated with this compound Citrate?

A13: The provided research abstracts do not provide detailed information on specific drug interactions associated with this compound Citrate.

Q14: What drug delivery strategies are employed to improve the therapeutic efficacy of this compound Citrate?

A15: Researchers are exploring innovative drug delivery systems, such as chitosan-based mucoadhesive microspheres, for rectal delivery of this compound Citrate. [] This approach aims to enhance drug retention at the target site, potentially improving its effectiveness in treating conditions like IBS. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.